molecular formula C15H28BrD3 B1148538 1-Bromopentadecane-15,15,15-d3 CAS No. 1219805-83-0

1-Bromopentadecane-15,15,15-d3

Cat. No.: B1148538
CAS No.: 1219805-83-0
M. Wt: 294.3291253
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Description

1-Bromopentadecane-15,15,15-d3 (CAS RN 1219805-83-0) is a deuterated alkyl bromide with the molecular formula CD₃(CH₂)₁₄Br and a molecular weight of 294.32 g/mol . It is isotopically labeled at the terminal methyl group (C-15), substituting three hydrogen atoms with deuterium. This modification significantly impacts its physicochemical properties, including density, boiling point, and reactivity, while retaining the core structure of a straight-chain 15-carbon alkyl bromide. The compound is classified as non-hazardous for transport , making it suitable for specialized applications in pharmaceuticals, organic synthesis, and isotopic tracing studies.

Properties

IUPAC Name

1-bromo-1,1,2-trideuteriopentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i14D,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOTZBXSNOGCIF-JDMZEJSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCCCCCCCCCCCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromopentadecane-15,15,15-d3 typically involves the bromination of pentadecane. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . Industrial production methods may involve large-scale bromination processes using similar reagents and conditions, but with optimized parameters for higher yield and purity.

Chemical Reactions Analysis

1-Bromopentadecane-15,15,15-d3 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under basic conditions.

    Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids, depending on the oxidizing agent used

Scientific Research Applications

1-Bromopentadecane-15,15,15-d3 is utilized in various scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biochemical Studies: The deuterated nature of the compound makes it useful in studies involving isotopic labeling, which helps in tracing the metabolic pathways and understanding the reaction mechanisms.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates where deuterium incorporation can enhance the metabolic stability and efficacy of the drugs.

Mechanism of Action

The mechanism of action of 1-Bromopentadecane-15,15,15-d3 involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, which can alter the rate of bond formation and cleavage .

Comparison with Similar Compounds

Table 1: Key Parameters of 1-Bromopentadecane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Deuteration Position(s) CAS RN Transport Hazard Key References
1-Bromopentadecane-15,15,15-d3 CD₃(CH₂)₁₄Br 294.32 C-15 (3 deuteriums) 1219805-83-0 Non-hazardous
1-Bromopentadecane-d31 C₁₅D₃₁Br 322.51 Full-chain (31 deuteriums) 349553-93-1 Not specified
1-Bromopentadecane-1,1,2,2-d4 CH₃(CH₂)₁₂CD₂CD₂Br 295.34 C-1 and C-2 (4 deuteriums) 1219798-87-4 Non-hazardous
1-Bromopentadecane (non-deuterated) C₁₅H₃₁Br ~295.30 None 629-72-1 Hazardous*
Phytanyl bromide (branched analog) C₂₀H₄₁Br 361.45 Branched methyl groups 2791-57-3 Not specified

Physicochemical Properties

Dielectric Constant and Reactivity

  • 1-Bromopentadecane (non-deuterated): Dielectric constant = 3.9 at 20°C .
  • Exact data are unavailable, but deuterated compounds generally exhibit ~10–15% lower polarity .
  • Phytanyl bromide : Branched structure increases steric hindrance, reducing nucleophilic substitution reactivity compared to straight-chain analogs .

Boiling Point and Density

  • Deuteration increases molecular weight and density. For example: 1-Bromopentadecane-d31 (MW 322.51) is heavier than this compound (MW 294.32), leading to higher boiling points and lower volatility . Non-deuterated 1-Bromopentadecane (MW ~295.30) has a boiling point of ~330°C (estimated), while deuterated variants may exhibit slight increases due to isotopic mass effects .

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